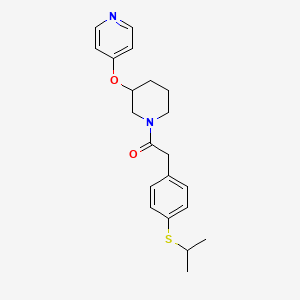
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a piperidine ring, and a pyridin-4-yloxy group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenyl Intermediate: The starting material, 4-bromothiophenol, undergoes a substitution reaction with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenol.
Coupling with Piperidine: The phenyl intermediate is then coupled with 3-(pyridin-4-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ethanone compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts such as iron(III) chloride or aluminum chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
科学研究应用
Medicinal Chemistry: This compound can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways due to its unique structural features.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine and pyridine moieties could facilitate binding to active sites, while the isopropylthio group might enhance lipophilicity, improving membrane permeability.
相似化合物的比较
Similar Compounds
2-(4-(Methylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(Ethylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethylthio group instead of an isopropylthio group.
2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
Uniqueness
The uniqueness of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The isopropylthio group may enhance lipophilicity and metabolic stability, while the piperidine and pyridine moieties can facilitate interactions with biological targets, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)26-20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)25-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPURFJLHGZRVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
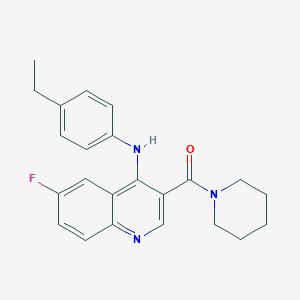
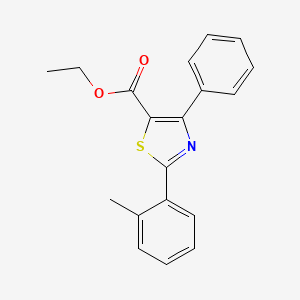
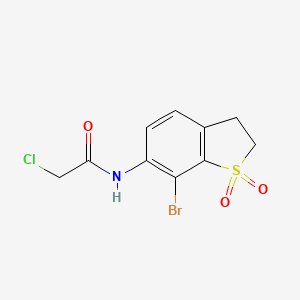
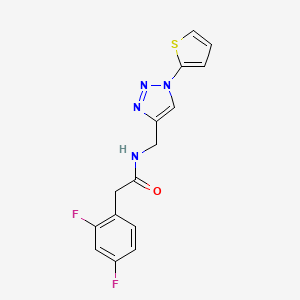
![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)
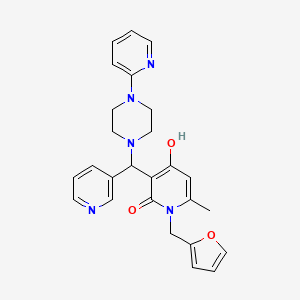
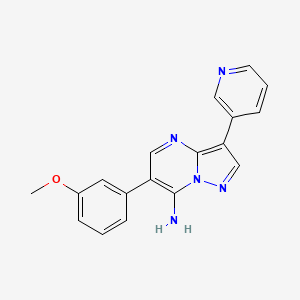
![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
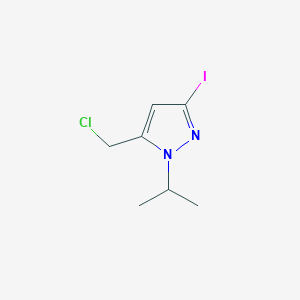
![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)
